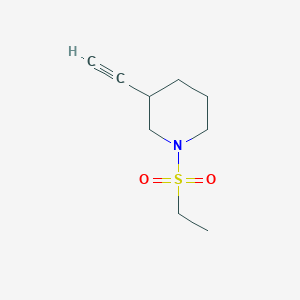
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes a dioxaborolane ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-3-nitrophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the isobutoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include various oxidized forms of the nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the dioxaborolane ring can act as a Lewis acid, facilitating catalytic processes. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
- 2-(4-Isobutoxy-3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
Uniqueness
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a nitrophenyl group. This structure imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C16H24BNO5 |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BNO5/c1-11(2)10-21-14-8-7-12(9-13(14)18(19)20)17-22-15(3,4)16(5,6)23-17/h7-9,11H,10H2,1-6H3 |
Clave InChI |
MMQUYIIWNMWJOD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)




![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)




![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

